molecular formula C4H5N3OS B8619419 N-Hydroxy-thiazole-2-carboxamidine

N-Hydroxy-thiazole-2-carboxamidine

Cat. No. B8619419
M. Wt: 143.17 g/mol
InChI Key: KDNPFPKKUBYFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-thiazole-2-carboxamidine is a useful research compound. Its molecular formula is C4H5N3OS and its molecular weight is 143.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N'-hydroxy-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7)

InChI Key

KDNPFPKKUBYFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (9.03 g, 130 mmol) was added to a solution of 1,3-thiazole-2-carbaldehyde (14.71 g, 130 mmol) and pyridine (10.5 mL, 130 mmol) in DCM (100 mL). The reaction mixture was stirred overnight at room temperature and then washed twice with water. The organic layer was dried over MgSO4 and then evaporated under reduced pressure to give 15.26 g of 1,3-thiazole-2-carbaldehyde oxime (yield 92%). 1,3-thiazole-2-carbaldehyde oxime (15.23 g, 119 mmol, 1 equiv) was dissolved in 80 mL of dioxane and then TEA (41.4 mL, 2.5 equiv) was added. The reaction mixture was cooled to 0° C. and then trifluoroacetic anhydride (18.3 mL, 1.1 equiv) was added dropwise to the reaction. The solution was stirred overnight at room temperature and then evaporated. The residue was dissolved in DCM and then washed twice with water. The organic layer was dried over MgSO4 and then evaporated under reduced pressure to give 1,3-thiazole-2-carbonitrile. This compound was used in the next step without further purification. 1,3-thiazole-2-carbonitrile (13.11 g, 119 mmol, 1 equiv), hydroxylamine hydrochloride (12.4 g, 1.5 equiv) and DIEA (33 mL, 1.6 equiv) were mixed in absolute EtOH (150 mL). The reaction mixture was refluxed 4 h and then the solvent was evaporated under reduced pressure. The residue was dissolved in AcOEt, washed twice with water and once with brine. The organic layer was dried over MgSO4 and then evaporated under reduced pressure to give 15.86 g of 1,3-thiazole-2-amidoxime (yield 93% over two steps).
Quantity
13.11 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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